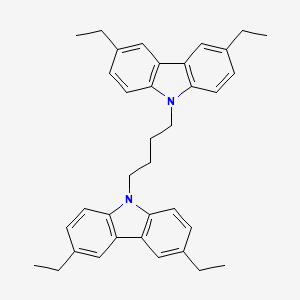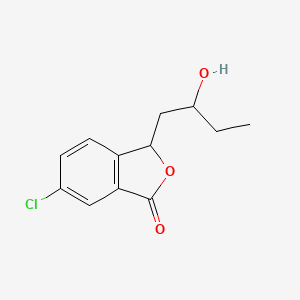
6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one is an organic compound with a complex structure that includes a benzofuran ring substituted with a chloro group and a hydroxybutyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Hydroxybutyl Side Chain: This step involves the alkylation of the benzofuran ring with a suitable butyl derivative, followed by hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated benzofuran derivative.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can achieve reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products
The major products formed from these reactions include oxidized derivatives (ketones, carboxylic acids), reduced derivatives (dechlorinated compounds), and substituted derivatives (amino, alkoxy compounds).
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group and hydroxybutyl side chain contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-benzofuran-1(3H)-one: Lacks the hydroxybutyl side chain, resulting in different reactivity and applications.
3-(2-Hydroxybutyl)-2-benzofuran-1(3H)-one: Lacks the chloro group, affecting its chemical properties and biological activity.
6-Chloro-3-(2-methylbutyl)-2-benzofuran-1(3H)-one:
Uniqueness
6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one is unique due to the presence of both the chloro group and the hydroxybutyl side chain, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
185696-08-6 |
|---|---|
Molekularformel |
C12H13ClO3 |
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
6-chloro-3-(2-hydroxybutyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H13ClO3/c1-2-8(14)6-11-9-4-3-7(13)5-10(9)12(15)16-11/h3-5,8,11,14H,2,6H2,1H3 |
InChI-Schlüssel |
DFPCSNUKCRUHAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1C2=C(C=C(C=C2)Cl)C(=O)O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
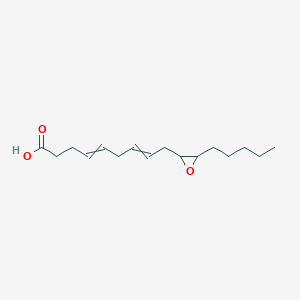
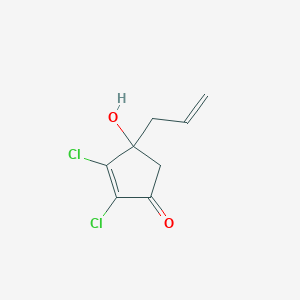

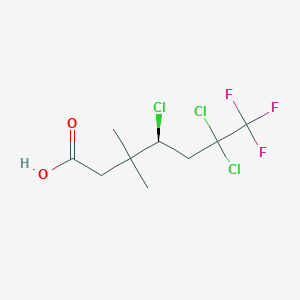
![1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole](/img/structure/B14246389.png)
![({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B14246392.png)
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)

![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
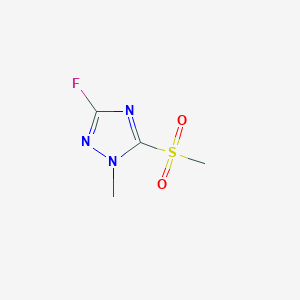
![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)
